molecular formula C13H15NO2 B556501 Ethyl 5-ethyl-1H-indole-2-carboxylate CAS No. 37033-94-6

Ethyl 5-ethyl-1H-indole-2-carboxylate

Cat. No.: B556501
CAS No.: 37033-94-6
M. Wt: 217,27 g/mole
InChI Key: BPAHRSSJFSVBFO-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by an indole core substituted with an ethyl group at the 5-position and an ethyl ester group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . For this compound, the starting materials would include an appropriately substituted phenylhydrazine and an ethyl ester of the corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to provide eco-friendly and cost-effective synthesis routes .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-ethyl-1H-indole-2-carboxylate is primarily studied for its pharmacological properties. Several studies have highlighted its role as:

  • CRTH2 Receptor Antagonist : This compound has been investigated for its ability to antagonize the CRTH2 receptor, which is implicated in allergic responses and asthma. Antagonists of this receptor may provide therapeutic benefits in treating these conditions .
  • Indoleamine 2,3-dioxygenase Inhibitor : this compound has shown promise as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism that can affect immune response and tumor progression .
  • Antihypertriglyceridemic Agent : Research indicates that derivatives of this compound can act as potent antihypertriglyceridemic agents, potentially aiding in the management of lipid disorders .

Biological Research Applications

The compound's biological activities extend to various areas:

  • Antitumor Activity : this compound has been evaluated for its antiproliferative effects against human leukemia K562 cells, indicating potential as an anticancer agent .
  • Inhibition of Kinases : It has been reported to inhibit p38 MAP kinase, a critical player in cellular stress responses and inflammation, suggesting its utility in anti-inflammatory therapies .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Indole Derivatives : The compound can be used to synthesize various functionalized indoles through alkylation reactions. For instance, alkylation with amines or halides under specific conditions yields diverse indole derivatives suitable for further biological evaluation .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
CRTH2 Receptor Antagonism Potential therapeutic target for asthma and allergies
Indoleamine 2,3-dioxygenase Inhibition Impacts immune modulation and tumor progression
Antiproliferative Effects Significant activity against K562 leukemia cells
p38 MAP Kinase Inhibition Role in anti-inflammatory responses

Table 2: Synthetic Pathways

Reaction TypeConditionsProduct
Alkylation with AmineKOH in AcetoneN-Alkylated Indoles
HydrazinolysisEthanol with Acetic AcidIndol-2-Carbohydrazide

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-ethyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position and the ethyl ester group at the 2-position can affect its interaction with molecular targets and its overall pharmacokinetic properties .

Biological Activity

Ethyl 5-ethyl-1H-indole-2-carboxylate is a derivative of indole, a structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their wide range of biological activities, including antiviral , anticancer , and antimicrobial properties. The specific substitution pattern of this compound enhances its chemical reactivity and biological profile, making it a valuable compound in drug development and synthesis.

The mechanism of action for this compound involves its interaction with various molecular targets. Indole derivatives generally exhibit high-affinity binding to multiple receptors, influencing critical biological processes such as apoptosis, cell proliferation, and immune response modulation. The compound's ability to interact with specific enzymes and receptors is crucial for its therapeutic efficacy .

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For instance, research indicates that compounds containing the indole scaffold can inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. This compound has been explored for its effects on different cancer cell lines, showing promising results in reducing cell viability and inducing cell death .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)12.5Apoptosis induction
Ethyl 5-fluoro-1H-indole-2-carboxylateMCF-7 (Breast)8.0Caspase activation
Indole-2-carboxylic acid derivativeHCT116 (Colon)6.0DNA intercalation

Antimicrobial Activity

Indole derivatives have also shown significant antimicrobial properties. This compound exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
This compoundMRSA0.98
Ethyl indole-2-carboxylic acid derivativeE. coli4.0
Indole derivativesS. aureus3.5

Study on Antiviral Properties

Recent research has focused on the antiviral activity of indole derivatives against HIV. A study demonstrated that certain indole-based compounds could effectively inhibit the strand transfer activity of HIV integrase, a critical enzyme in the viral life cycle. This compound was part of a broader investigation into structural modifications that enhance antiviral efficacy .

Synthesis and Optimization

The synthesis of this compound is often achieved through microwave-assisted methods, which provide high yields and purity. This efficient synthetic route allows for rapid exploration of structure–activity relationships (SAR), facilitating the development of more potent derivatives .

Properties

IUPAC Name

ethyl 5-ethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-5-6-11-10(7-9)8-12(14-11)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAHRSSJFSVBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190537
Record name 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37033-94-6
Record name Ethyl 5-ethyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37033-94-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37033-94-6
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Record name 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID60190537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 5-ETHYL-2-INDOLECARBOXYLATE
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